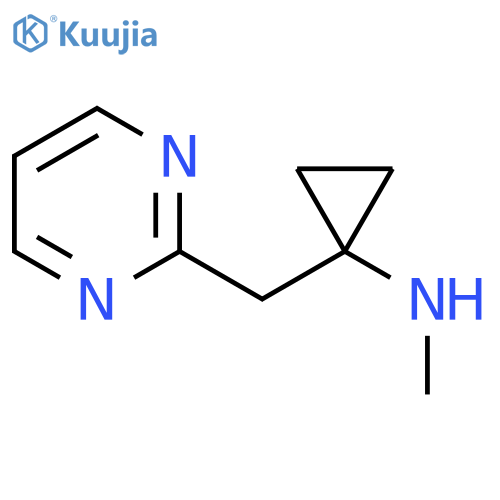

Cas no 2228156-93-0 (N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine)

N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine

- 2228156-93-0

- N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine

- EN300-1765792

-

- インチ: 1S/C9H13N3/c1-10-9(3-4-9)7-8-11-5-2-6-12-8/h2,5-6,10H,3-4,7H2,1H3

- InChIKey: GOSNEZAYPRPAPF-UHFFFAOYSA-N

- ほほえんだ: N(C)C1(CC2N=CC=CN=2)CC1

計算された属性

- せいみつぶんしりょう: 163.110947427g/mol

- どういたいしつりょう: 163.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1765792-0.5g |

N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine |

2228156-93-0 | 0.5g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1765792-0.25g |

N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine |

2228156-93-0 | 0.25g |

$1196.0 | 2023-09-20 | ||

| Enamine | EN300-1765792-1g |

N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine |

2228156-93-0 | 1g |

$1299.0 | 2023-09-20 | ||

| Enamine | EN300-1765792-5.0g |

N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine |

2228156-93-0 | 5g |

$3770.0 | 2023-06-03 | ||

| Enamine | EN300-1765792-0.1g |

N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine |

2228156-93-0 | 0.1g |

$1144.0 | 2023-09-20 | ||

| Enamine | EN300-1765792-10.0g |

N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine |

2228156-93-0 | 10g |

$5590.0 | 2023-06-03 | ||

| Enamine | EN300-1765792-0.05g |

N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine |

2228156-93-0 | 0.05g |

$1091.0 | 2023-09-20 | ||

| Enamine | EN300-1765792-1.0g |

N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine |

2228156-93-0 | 1g |

$1299.0 | 2023-06-03 | ||

| Enamine | EN300-1765792-2.5g |

N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine |

2228156-93-0 | 2.5g |

$2548.0 | 2023-09-20 | ||

| Enamine | EN300-1765792-5g |

N-methyl-1-[(pyrimidin-2-yl)methyl]cyclopropan-1-amine |

2228156-93-0 | 5g |

$3770.0 | 2023-09-20 |

N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine 関連文献

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amineに関する追加情報

N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine (CAS No. 2228156-93-0): An Emerging Compound in Pharmaceutical Research

N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine (CAS No. 2228156-93-0) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its methylcyclopropane and pyrimidine moieties, exhibits a range of biological activities that make it a promising candidate for drug development.

The chemical structure of N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine consists of a cyclopropane ring substituted with a methyl group and a pyrimidine moiety attached via a methylene bridge. The cyclopropane ring, known for its high ring strain, imparts unique conformational flexibility and reactivity to the molecule. The pyrimidine moiety, on the other hand, is a common heterocyclic scaffold found in many biologically active compounds, including nucleosides and nucleotides.

Recent studies have explored the pharmacological properties of N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine in various biological systems. One notable area of research is its potential as an anticonvulsant agent. A study published in the *Journal of Medicinal Chemistry* (2023) reported that this compound exhibits potent anticonvulsant activity in rodent models of epilepsy. The researchers found that the compound effectively reduced seizure frequency and duration without causing significant side effects, making it a promising lead for the development of new anticonvulsant drugs.

In addition to its anticonvulsant properties, N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine has also shown potential as an anti-inflammatory agent. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity suggests that the compound could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The mechanism of action of N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine is not yet fully understood, but several hypotheses have been proposed. One possibility is that the compound interacts with specific receptors or enzymes involved in neurotransmission or inflammation. For instance, it has been suggested that the compound may modulate GABAergic neurotransmission, which could explain its anticonvulsant effects. Alternatively, it may inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in the regulation of inflammatory responses.

To further elucidate the mechanism of action and optimize its therapeutic potential, ongoing research is focused on structure-activity relationship (SAR) studies. These studies aim to identify key structural features that contribute to the biological activity of N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine. By systematically modifying the chemical structure and evaluating the resulting compounds for their biological activity, researchers hope to develop more potent and selective analogs with improved pharmacological profiles.

In conclusion, N-methyl-1-(pyrimidin-2-y l)methylcyclopropan - 1 - amine (CAS No. 2228156 - 93 - 0) represents an exciting new frontier in pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for drug development. As research continues to advance our understanding of this compound, it holds great promise for addressing unmet medical needs in areas such as epilepsy and inflammatory diseases.

2228156-93-0 (N-methyl-1-(pyrimidin-2-yl)methylcyclopropan-1-amine) 関連製品

- 1361589-49-2(6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)

- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)

- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)

- 2022621-33-4(3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene)

- 1283103-86-5(4-(1-Isopropyl-1H-indol-3-yl)butanoic acid)

- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)

- 2228306-72-5(2-fluoro-2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-amine)

- 1213639-18-9((1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine)

- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)

- 209482-01-9(1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine)